Silane, triethynylmethyl-
CAS No.: 1849-39-4
Cat. No.: VC19757370
Molecular Formula: C7H6Si
Molecular Weight: 118.21 g/mol
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Specification
| CAS No. | 1849-39-4 |
|---|---|
| Molecular Formula | C7H6Si |
| Molecular Weight | 118.21 g/mol |
| IUPAC Name | triethynyl(methyl)silane |
| Standard InChI | InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
| Standard InChI Key | QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C#C)(C#C)C#C |
Introduction
Chemical Identification and Nomenclature
Molecular Formula and Structural Representation
The molecular formula of silane, triethynylmethyl-, is C₇H₆Si, reflecting a silicon-centered tetrahedral geometry with three ethynyl (-C≡CH) groups and one methyl (-CH₃) group. The IUPAC name, triethynyl(methyl)silane, systematically describes this arrangement . The SMILES notation CSi(C#C)C#C and InChIKey QQLFJFKDDGCTQJ-UHFFFAOYSA-N provide unambiguous representations for computational and database applications .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1849-39-4 | |
| Molecular Formula | C₇H₆Si | |
| Molecular Weight | 118.21 g/mol | |
| IUPAC Name | Triethynyl(methyl)silane | |
| SMILES | CSi(C#C)C#C | |
| InChIKey | QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
Structural and Electronic Characteristics
Molecular Geometry and Bonding
The silicon atom in triethynylmethylsilane adopts a tetrahedral geometry, with bond angles and lengths influenced by the electron-withdrawing ethynyl groups. Density functional theory (DFT) studies predict significant σ–π conjugation between silicon’s vacant d-orbitals and the ethynyl π-systems, enhancing stability while polarizing the Si–C bonds . This interaction lowers the LUMO energy, rendering the compound susceptible to nucleophilic attack at silicon .
Table 2: Computed Structural Parameters (DFT)
| Parameter | Value | Source |
|---|---|---|
| Si–C (ethynyl) bond length | 1.87 Å | |
| Si–C (methyl) bond length | 1.89 Å | |
| C≡C bond length | 1.20 Å | |
| HOMO-LUMO gap | 5.2 eV |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR): The methyl group protons are expected to resonate near δ 0.5–1.0 ppm (¹H NMR), while silicon-29 NMR would show a signal around δ -20 to -30 ppm, consistent with tetracoordinate silicon environments .
Infrared (IR) Spectroscopy: Stretching vibrations for the C≡C bonds appear at ≈2100 cm⁻¹, and Si–C stretches occur between 700–800 cm⁻¹ .
Reactivity and Mechanistic Insights
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) of analogous silanes indicates decomposition onset temperatures near 200–300°C, with cleavage of Si–C bonds generating acetylene and silicon-containing residues . For triethynylmethylsilane, pyrolysis likely produces methylsilane and polyacetylene fragments, though experimental data are lacking .
Photochemical Behavior
Ultraviolet irradiation promotes homolytic cleavage of the Si–C bonds, yielding ethynyl radicals and silylene intermediates. These species may undergo recombination or participate in chain reactions, forming cross-linked silicon-carbon networks . Such processes are of interest for materials science applications, including polymer composites and ceramic precursors.
Electrophilic and Nucleophilic Reactions
The electron-deficient silicon center facilitates nucleophilic substitution, where ligands such as halides or alkoxides displace ethynyl groups. Conversely, electrophiles attack the β-carbon of ethynyl substituents, enabling functionalization while retaining the silicon core .
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